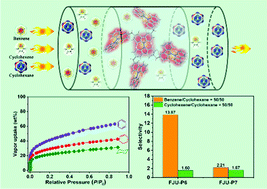Microporous polycarbazole frameworks with large conjugated π systems for cyclohexane separation from cyclohexane-containing mixtures†
New Journal of Chemistry Pub Date: 2021-11-09 DOI: 10.1039/D1NJ04968B
Abstract
The separation of cyclohexane from benzene/cyclohexane and cyclohexene/cyclohexane is one of the most important challenges in the chemical industry. Adsorption separation based on porous materials with aromatic backbones and abundant micropores has been a highly anticipated technology. Herein, two novel microporous polycarbazole frameworks, namely, FJU-P6 and FJU-P7, based on two building monomers of carbazole derivatives (BCz and DCzPh) with large conjugated π systems, were successfully designed and synthesized. The two polymers exhibited both high Brunauer–Emmett–Teller (BET) specific surface areas and microporosity values (1066 m2 g−1 and 45.8% for FJU-P6; 1425 m2 g−1 and 36.1% for FJU-P7). Moreover, obvious adsorption differences for C6 vapors (mainly benzene, cyclohexene and cyclohexane) were observed in FJU-P6 and FJU-P7, and the order of adsorption capacity follows benzene > cyclohexene > cyclohexane. Benzene/cyclohexane selectivity (13.87) and cyclohexene/cyclohexane selectivity (1.60) were evaluated using ideal adsorbed solution theory (IAST), which demonstrates that the resultant polymers have potential applications in the selective separation of cyclohexane from cyclohexane-containing mixtures. Calculation of the binding energy shows that C–H⋯π interactions between guests and skeletons play a dominant role in the separation of C6 vapors. This work provides insight into the design of microporous conjugated polymers for the challenging separation of C6 vapors.


Recommended Literature
- [1] A cross-linkable, organic down-converting material for white light emission from hybrid LEDs†
- [2] Inside front cover
- [3] K11Cd2Sb5 built of an unprecedented planar CdSb3 triangle†
- [4] Determination of trace amounts of molybdenum in natural waters by solvent extraction-atomic-absorption spectrometry, after chelating ion-exchange pre-concentration
- [5] Peculiar holes on checkerboard facets of a trigonal prismatic Au9Ag36(SPhCl2)27(PPh3)6 cluster caused by steric hindrance and magic electron count†
- [6] Enhancement of oxygen reduction reaction activities by Pt nanoclusters decorated on ordered mesoporous porphyrinic carbons†
- [7] Determination of copper in composite biomaterials by capillary electrophoresis: an UV-direct method based on in situ complex formation
- [8] Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation†
- [9] A sensitive and selective DNAzyme-based flow cytometric method for detecting Pb2+ ions†
- [10] A target-triggered exponential amplification-based DNAzyme biosensor for ultrasensitive detection of folate receptors†










